

chemical structure and properties of Norvancomycin hydrochloride

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Compound of Interest

Compound Name: Norvancomycin hydrochloride

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An In-depth Technical Guide to **Norvancomycin Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **Norvancomycin hydrochloride**. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Norvancomycin is a semi-synthetic glycopeptide antibiotic, closely related to vancomycin.^[1] It is primarily used against severe infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} The hydrochloride salt of Norvancomycin is the commonly used pharmaceutical form.

Chemical Structure:

Caption: Chemical structure and identifiers for **Norvancomycin hydrochloride**.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Norvancomycin and its hydrochloride salt.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | $C_{65}H_{73}Cl_2N_9O_{24}$ (Norvancomycin) $C_{65}H_{74}Cl_3N_9O_{24}$ or $C_{65}H_{73}Cl_2N_9O_{24} \cdot HCl$ (Hydrochloride Salt) | [3][4][5] |
| Molecular Weight | 1435.2 g/mol (Norvancomycin) 1471.69 g/mol (Hydrochloride Salt) | [3][6] |
| Appearance | White to off-white solid/powder. | [2][7] |
| Solubility | Soluble in water (100 mg/mL), slightly soluble in methanol, moderately soluble in ethanol, and insoluble in higher alcohols, acetones, and ethers. | [2][7] |
| pKa | 2.95 ± 0.70 (Predicted) | [7] |
| Stability | Hygroscopic. Solutions are unstable and should be prepared fresh. | [6][7] |

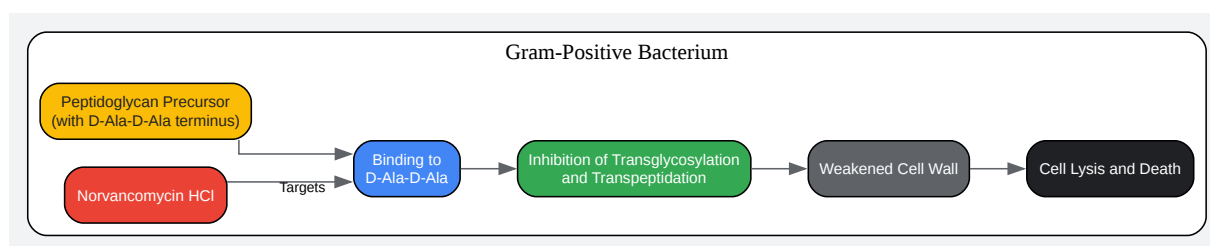
Mechanism of Action

Norvancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. [1][8] Its bactericidal activity is primarily directed against Gram-positive bacteria. [1][8] The mechanism involves the following key steps:

- **Binding to Peptidoglycan Precursors:** Norvancomycin specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of nascent peptidoglycan chains. [1][8]

- **Inhibition of Polymerization and Cross-linking:** This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of peptidoglycan strands.[8]
- **Cell Wall Destabilization:** The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[1][8]

This mechanism is particularly effective against bacteria that have a thick, accessible peptidoglycan layer, such as staphylococci and streptococci.[8] Gram-negative bacteria are generally resistant because their outer membrane prevents Norvancomycin from reaching the peptidoglycan layer.[8]



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Caption: Mechanism of action of **Norvancomycin hydrochloride** against Gram-positive bacteria.

Pharmacokinetics

Norvancomycin exhibits poor oral bioavailability and is therefore administered intravenously for systemic infections.[1][9] Key pharmacokinetic parameters are summarized below.

| Parameter | Value | Species | Source(s) |
|-----------------------|--|---------|-----------|
| Distribution | Widely distributed in various tissues, with the highest concentrations in the kidney and lung. Does not cross the blood-brain barrier. | Rat | [2] |
| Elimination Half-life | 42.43 minutes | Mouse | [2] |
| Clearance Rate | 0.0233 mL·kg ⁻¹ ·min ⁻¹ | Mouse | [2] |

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing

This protocol outlines a general method for determining the antibacterial activity of **Norvancomycin hydrochloride** against a target bacterial strain, such as *Staphylococcus aureus*.

Objective: To determine the minimum inhibitory concentration (MIC) and the zone of inhibition of **Norvancomycin hydrochloride**.

Materials:

- **Norvancomycin hydrochloride**
- Bacterial strain (e.g., *S. aureus*)
- Mueller-Hinton agar and broth
- Sterile petri dishes
- Sterile paper discs
- Incubator at 37°C

- Spectrophotometer

Methodology:

- Preparation of Bacterial Inoculum:
 - A single colony of the test bacterium is inoculated into Mueller-Hinton broth.
 - The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Broth Microdilution for MIC Determination:
 - A serial two-fold dilution of **Norvancomycin hydrochloride** is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
 - The standardized bacterial inoculum is added to each well.
 - The plate is incubated at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Agar Disc Diffusion for Zone of Inhibition:
 - A sterile cotton swab is dipped into the standardized bacterial inoculum and swabbed evenly across the surface of a Mueller-Hinton agar plate.
 - Sterile paper discs are impregnated with known concentrations of **Norvancomycin hydrochloride** (e.g., 100-800 mg/L) and placed on the agar surface.[\[2\]](#)
 - The plate is incubated at 37°C for 18-24 hours.
 - The diameter of the zone of complete inhibition around each disc is measured. The size of the inhibition zone generally increases with higher concentrations of **Norvancomycin hydrochloride**.[\[2\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

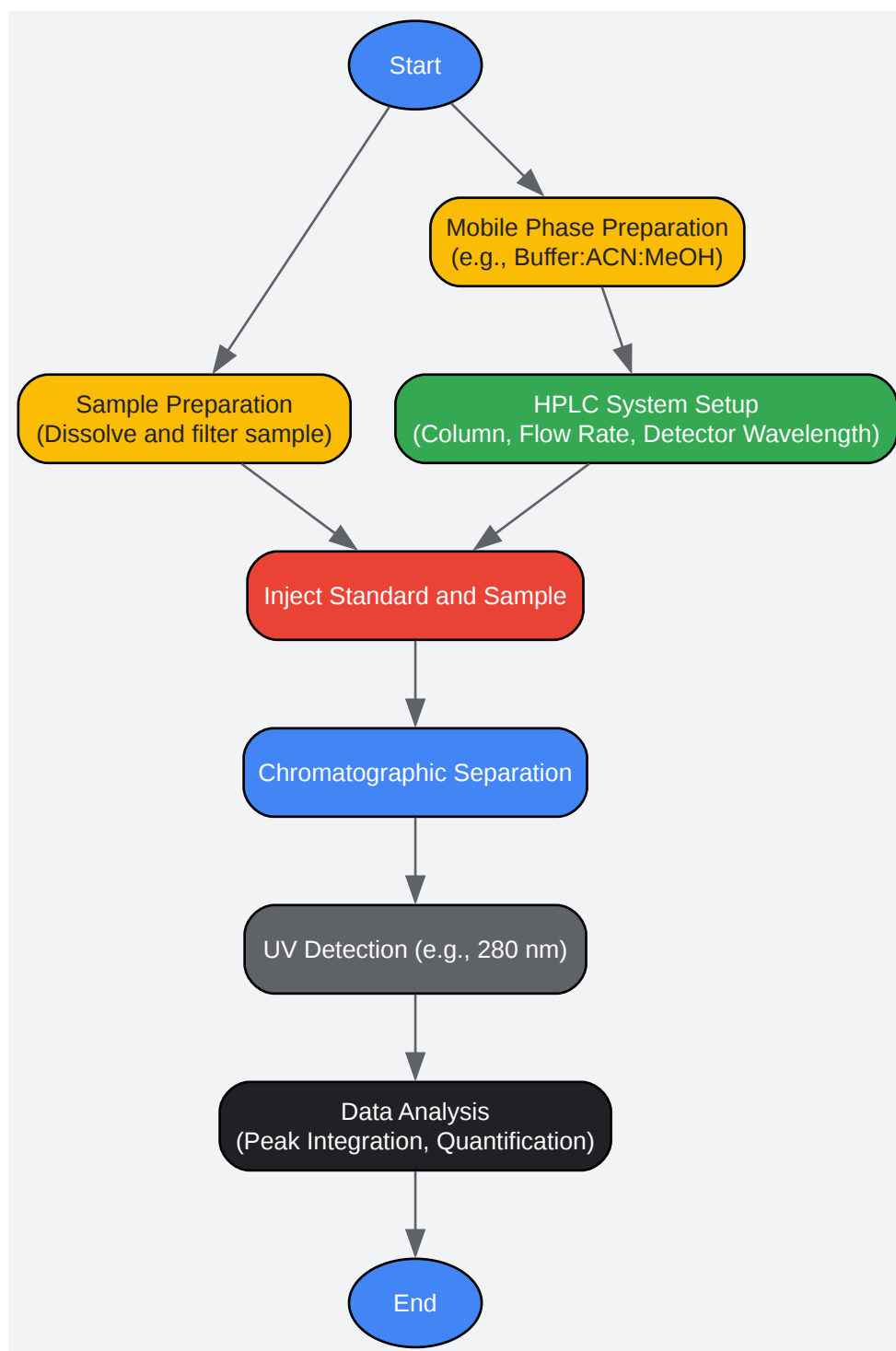
This protocol describes a general reversed-phase HPLC (RP-HPLC) method for the analysis of **Norvancomycin hydrochloride**, which can be adapted for purity assessment and quantification in pharmaceutical formulations.[\[10\]](#)

Objective: To separate and quantify **Norvancomycin hydrochloride** from impurities or in a formulation.

Materials and Equipment:

- HPLC system with a UV detector
- C18 or C8 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).[\[10\]](#)
- Mobile phase components (e.g., acetonitrile, methanol, citrate buffer).[\[10\]](#)
- **Norvancomycin hydrochloride** reference standard
- Sample for analysis
- Filtration apparatus

Methodology:



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Caption: General workflow for the HPLC analysis of **Norvancomycin hydrochloride**.

- Mobile Phase Preparation:

- Prepare the mobile phase, for example, a mixture of citrate buffer (pH 4), acetonitrile, and methanol in a ratio of 85:10:5 (v/v/v).[\[10\]](#)
- Degas the mobile phase before use.
- Standard and Sample Preparation:
 - Prepare a stock solution of the **Norvancomycin hydrochloride** reference standard in a suitable solvent (e.g., water).
 - Prepare a series of calibration standards by diluting the stock solution.
 - Prepare the sample solution by accurately weighing and dissolving the material to be tested in the same solvent.
 - Filter all solutions through a 0.45 μm filter before injection.
- Chromatographic Conditions:
 - Column: C8, 250 x 4.6 mm, 5 μm .[\[10\]](#)
 - Mobile Phase: Isocratic elution with the prepared mobile phase.[\[10\]](#)
 - Flow Rate: 1.0 mL/min.[\[10\]](#)
 - Detection Wavelength: 280 nm.[\[10\]](#)
 - Injection Volume: 20 μL .
 - Internal Standard: Cephalexin monohydrate can be used as an internal standard.[\[10\]](#)
- Analysis:
 - Inject the calibration standards to establish a calibration curve (peak area vs. concentration).
 - Inject the sample solution.
 - Identify the Norvancomycin peak based on its retention time compared to the standard.

- Quantify the amount of **Norvancomycin hydrochloride** in the sample using the calibration curve.

Conclusion

Norvancomycin hydrochloride remains a critical antibiotic for treating severe Gram-positive infections. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methodologies is essential for its effective use in research and clinical settings. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the study and development of this important therapeutic agent.

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